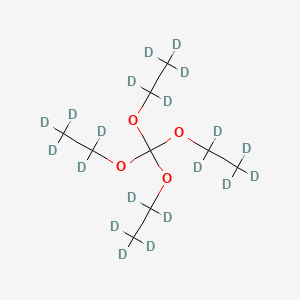

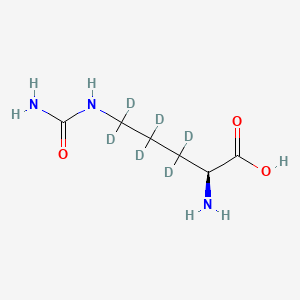

L-Citrulline-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Citrulline-d6 is a labelled form of L-Citrulline . L-Citrulline is an amino acid that was first isolated from the juice of watermelon (Citrullus vulgaris Schrad., Cucurbitaceae) . It is used in the treatment of asthenia .

Synthesis Analysis

L-Citrulline is synthesized in the body using two pathways that initiate from two related amino acids: L-glutamine and L-arginine . The majority of available citrulline arises from the glutamine conversion to ornithine which, via ornithine transcarbamylase, combines with carbamoyl phosphate to produce L-citrulline in the mitochondria during the urea cycle . A second pathway to citrulline utilizes arginine as a precursor and is catalyzed by nitric oxide synthase, producing NO as well .Molecular Structure Analysis

The molecular formula of this compound is C6H7D6N3O3 . Its molecular weight is 181.22 .Chemical Reactions Analysis

In the body, citrullination is an important biochemical reaction in proteins which involves post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . It is evident that the hydrolysis of arginine to citrulline is energetically favored and can be considered a driving force for important citrullination reactions .Scientific Research Applications

Biotechnological Production : L-Citrulline has been produced through microbial fermentation using Escherichia coli. This process involves enhancing the biosynthetic pathway of L-Citrulline, blocking degradation pathways, and introducing heterologous biosynthetic genes for improved production efficiency (Jiang et al., 2021).

Therapeutic Applications in Health : L-Citrulline has shown potential in treating urea cycle defects and other metabolic disorders. Its ability to bypass liver uptake and efficiently convert to arginine in the kidneys makes it useful in conditions like cardiovascular diseases, malnutrition, and sarcopenia (Papadia et al., 2017).

Role in Muscle Protein Synthesis : L-Citrulline can stimulate muscle protein synthesis, potentially through the mTOR pathway. It has been explored for its anabolic properties, particularly in malnourished or critically ill patients (Le Plénier et al., 2017).

Cardiovascular Health and Exercise Performance : L-Citrulline supplementation can enhance exercise performance and recovery by augmenting nitric oxide production and improving blood flow. This makes it a subject of interest in sports nutrition and cardiovascular health research (Gonzalez & Trexler, 2020).

Diabetes and Metabolic Disorders : Research indicates that L-Citrulline can have antihyperglycemic and antidyslipidemic effects, suggesting potential benefits in managing diabetes and associated metabolic disorders (Danboyi et al., 2020).

Pharmacological Perspectives : L-Citrulline is a potent precursor of arginine and nitric oxide, and its pharmacological applications are being explored in various clinical conditions like endothelial dysfunction, immune modulation, and as an antioxidant in conditions like sepsis (Kaore & Kaore, 2014).

Mechanism of Action

properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UJSKYATRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)